molecular formula C14H24Cl2N2O2 B2699220 1-(2-Methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 64966-36-5

1-(2-Methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No. B2699220
CAS RN: 64966-36-5
M. Wt: 323.26
InChI Key: UGEQBOKHTLZXLP-UHFFFAOYSA-N
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Description

1-(2-Methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride, also known as 2-Methyl-1-piperazine-3-phenoxypropan-2-ol dihydrochloride, is a synthetic compound used in a variety of scientific research applications. It is a white powder that is soluble in water and has a molecular weight of 239.83 g/mol. This compound has been studied extensively in recent years due to its potential applications in various fields, such as drug development, cancer research, and biochemistry.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Research has been conducted on the synthesis and pharmacological evaluation of novel derivatives related to 1-(2-Methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride, exploring their potential in treating conditions such as depression and anxiety. One study presents the design, synthesis, and pharmacological evaluation of a novel series of compounds, emphasizing their antidepressant and antianxiety activities. These compounds were synthesized starting from 2-acetylfuran, undergoing various chemical reactions, including Claisen Schmidt condensation and Mannich’s reaction, to produce the desired products. The antidepressant activities were investigated using Porsolt’s behavioral despair test, and antianxiety activity was evaluated using the plus maze method (Kumar et al., 2017).

Alpha-Adrenoceptor Affinity and Antagonistic Properties

Another area of research involves the synthesis of 1,4-substituted piperazine derivatives and their evaluation for affinity toward alpha-adrenoceptors. A series of derivatives were synthesized and tested for their ability to bind to alpha 1- and alpha 2-receptors, demonstrating significant antagonistic properties towards these receptors. The study highlights the potential of these compounds in modulating alpha-adrenoceptor activity, with implications for cardiovascular disease treatment (Marona et al., 2011).

Antitumor Activity and Molecular Docking

Further research includes the synthesis and evaluation of heterocyclic compounds for anti-bone cancer activity and their interaction with biological targets through molecular docking. A compound was designed and synthesized, and its anticancer activities were evaluated against three human bone cancer cell lines, showcasing potential therapeutic applications (Lv et al., 2019).

properties

IUPAC Name

1-(2-methylphenoxy)-3-piperazin-1-ylpropan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2.2ClH/c1-12-4-2-3-5-14(12)18-11-13(17)10-16-8-6-15-7-9-16;;/h2-5,13,15,17H,6-11H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEQBOKHTLZXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(CN2CCNCC2)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride

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